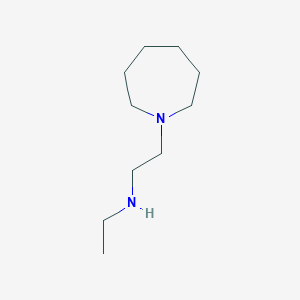

N-(2-Azepan-1-ylethyl)-N-ethylamine

描述

Structure

2D Structure

属性

IUPAC Name |

2-(azepan-1-yl)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-11-7-10-12-8-5-3-4-6-9-12/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFQAQPRHSNKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629727 | |

| Record name | 2-(Azepan-1-yl)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55543-73-2 | |

| Record name | 2-(Azepan-1-yl)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Tertiary Amine Architectures in Contemporary Organic Chemistry

Tertiary amines are a class of organic compounds where a nitrogen atom is bonded to three carbon-containing groups. chemscene.com This structural feature imparts unique chemical properties that make them invaluable in a multitude of applications across organic synthesis and materials science. Unlike primary and secondary amines, the absence of a hydrogen atom directly attached to the nitrogen in tertiary amines prevents them from acting as hydrogen bond donors, which influences their physical properties such as boiling points and solubility. chemscene.com

The lone pair of electrons on the nitrogen atom of a tertiary amine is readily available, making these compounds excellent nucleophiles and bases. chemscene.comnist.gov This reactivity is harnessed in a wide array of chemical transformations. Tertiary amines are frequently employed as catalysts in reactions such as acylations and alkylations. chemscene.com Their ability to function as non-nucleophilic bases is crucial in many elimination and substitution reactions, where they can deprotonate substrates without competing in the primary reaction.

Furthermore, the structure of tertiary amines can be tailored to modulate their reactivity and steric hindrance. The nature of the alkyl or aryl groups attached to the nitrogen atom can significantly influence the amine's basicity and nucleophilicity. google.com This tunability allows for the design of highly specific catalysts and reagents for complex organic syntheses. The diverse reactivity and utility of tertiary amines have solidified their position as fundamental building blocks and catalysts in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nist.govscbt.com

An Overview of Azepane Containing Structural Motifs in Advanced Chemical Research

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a privileged structural motif in medicinal chemistry and drug discovery. nih.govbldpharm.com Its presence in a molecule can confer desirable pharmacological properties due to its three-dimensional structure and conformational flexibility. nih.gov This flexibility allows molecules containing an azepane moiety to adopt various conformations, which can be critical for binding to biological targets. nih.gov

Azepane and its derivatives are found in a variety of natural products and synthetically developed bioactive molecules. bldpharm.comnih.gov These compounds have demonstrated a wide spectrum of medicinal and pharmaceutical properties. nih.govbldpharm.com For instance, the natural product balanol, which contains an azepane ring, is known for its potency as an inhibitor of protein kinase C. nih.gov This has spurred the development of numerous analogues as potential therapeutic agents.

The strategic incorporation of the azepane scaffold into drug candidates is a common strategy in modern drug design. nih.gov There are several FDA-approved drugs that feature the azepane substructure, highlighting its importance in pharmaceutical development. wikipedia.orgbiosynth.com The ongoing research into azepane-containing compounds aims to develop new therapeutic agents with improved efficacy and novel mechanisms of action for a range of diseases. wikipedia.orgbiosynth.com

Structural Context of N 2 Azepan 1 Ylethyl N Ethylamine Within the Broader Amine Compound Class

Strategies for the Construction of the Azepane Ring System

The formation of a seven-membered ring like azepane can be challenging due to unfavorable entropic and enthalpic factors. However, several robust strategies have been developed to overcome these hurdles.

Ring-Closing Approaches: Dialkylation of Primary Amines

One of the most classical and direct methods for constructing the azepane skeleton is the intramolecular cyclization of a linear precursor through the dialkylation of a primary amine. This approach involves a bifunctional electrophile, typically a 1,6-dihaloalkane (e.g., 1,6-dibromohexane (B150918) or 1,6-dichlorohexane), which reacts with a primary amine.

The reaction proceeds in two steps: an initial intermolecular nucleophilic substitution to form a ω-haloalkylamine, followed by a subsequent intramolecular cyclization. The high dilution principle is often employed during the second step to favor the intramolecular reaction over competing intermolecular polymerization. The choice of base and solvent is critical to the success of this method, with non-nucleophilic bases being preferred to avoid side reactions.

Table 1: Representative Conditions for Azepane Synthesis via Dialkylation

| Amine Source | Dihaloalkane | Base | Solvent | Typical Yield (%) |

| Ammonia (B1221849) | 1,6-Dibromohexane | K₂CO₃ | Acetonitrile (B52724) | Moderate |

| Benzylamine | 1,6-Diiodohexane | NaH | THF | Good |

| Ethanolamine | 1,6-Dichlorhexane | Na₂CO₃ | DMF | Moderate-Good |

While conceptually simple, this method can be limited by the availability of the starting dihaloalkanes and the potential for oligomerization.

Reductive Amination Protocols for Azepane Formation

Intramolecular reductive amination is a powerful and versatile strategy for the synthesis of cyclic amines, including azepanes. nih.govlew.ro This method typically starts from a linear precursor containing both an amine (or a precursor like an azide (B81097) or nitro group) and a carbonyl group (aldehyde or ketone) separated by an appropriate carbon chain. The key step is the formation of a cyclic imine or iminium ion intermediate, which is then reduced in situ to the azepane ring. nih.govlew.ro

Common precursors for this transformation are amino-aldehydes or amino-ketones. For example, the reductive amination of 6-aminohexanal (B8501505) can directly yield azepane. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. nih.gov The latter two are particularly favored as they are more selective for the iminium ion over the carbonyl group, allowing for a one-pot procedure. nih.gov

More advanced protocols utilize dicarbonyl compounds, such as 1,6-dialdehydes or keto-aldehydes, in a reaction with an amine source like ammonia or a primary amine. This approach has been successfully applied to the synthesis of highly substituted and polyhydroxylated azepanes, which are of significant interest as iminosugar analogues. nih.govlew.ro The reaction often proceeds with high stereoselectivity, depending on the substrate and reaction conditions. nih.gov

Transition Metal-Catalyzed Annulation and Cyclization Reactions

In recent years, transition metal catalysis has emerged as a highly efficient tool for the construction of heterocyclic systems, including azepanes. nih.gov These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Copper-Catalyzed Reactions: Copper(I) catalysts have been effectively used in tandem amination/cyclization reactions of functionalized allenynes with amines to produce substituted azepines, which can then be reduced to the corresponding azepanes. nih.gov This process involves the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization onto the allene (B1206475) moiety. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in C-N bond-forming reactions. Intramolecular Buchwald-Hartwig amination of ω-haloaryl amines provides a reliable route to benzo-fused azepanes. Another powerful palladium-catalyzed method is the Heck reaction, which can be used to construct the azepane ring through intramolecular cyclization of an appropriate unsaturated amine.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized in formal [5+2] cycloaddition reactions and other annulation strategies to build the seven-membered azepane core. These reactions often exhibit high levels of stereocontrol and can be used to generate complex, polycyclic azepane-containing structures.

Table 2: Examples of Transition Metal-Catalyzed Azepane Synthesis

| Catalyst System | Reaction Type | Starting Materials | Product Type |

| Cu(MeCN)₄PF₆ | Tandem Amination/Cyclization | Allenynes, Amines | Functionalized Azepines nih.gov |

| Pd(OAc)₂ / Ligand | Buchwald-Hartwig Amination | ω-Haloaryl Amines | Benzo-fused Azepanes |

| Rh(I) complexes | [5+2] Cycloaddition | Vinylcyclopropanes, Alkynes | Substituted Azepanes |

Ring Expansion Strategies from Smaller Cyclic Precursors

Ring expansion reactions provide an alternative and often highly stereoselective route to azepane derivatives from more readily available five- or six-membered cyclic precursors like pyrrolidines and piperidines. researchgate.netrsc.org

One common approach involves the reaction of N-substituted piperidines with diazo compounds, often catalyzed by transition metals. The reaction proceeds through a bicyclic aziridinium (B1262131) ion intermediate, which then undergoes regioselective ring opening to yield the seven-membered azepane ring.

Another strategy involves the rearrangement of spirocyclic systems. For instance, the treatment of N-Boc-2-(halomethyl)piperidines with a base can induce a rearrangement to form an N-Boc-azepane derivative. The regiochemistry and stereochemistry of these ring expansion processes can often be controlled by the nature of the substituents on the starting ring and the reaction conditions employed. rsc.org These methods have proven particularly useful for accessing chiral, non-racemic azepanes when starting from enantiomerically pure piperidine (B6355638) precursors. researchgate.netrsc.org

Functionalization and Derivatization of the Azepane Moiety

Once the azepane ring is constructed, further derivatization is often necessary to synthesize specific target molecules. The secondary amine of the azepane scaffold is a key handle for introducing a wide range of functional groups.

Introduction of Side Chains via Nucleophilic Substitution Pathways

The nitrogen atom of the azepane ring is nucleophilic and readily undergoes alkylation reactions with various electrophiles. This provides a straightforward method for introducing side chains. The synthesis of the title compound, This compound , exemplifies this approach.

A plausible and efficient synthesis involves the direct N-alkylation of azepane with a suitable two-carbon electrophile bearing the N-ethylamine moiety. A common reagent for this purpose is 2-chloro-N,N-diethyl-ethylamine or, more specifically for the target, a protected version of 2-chloro-N-ethylethanamine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile or DMF.

An alternative two-step approach could involve:

Alkylation of azepane with a 2-haloethanol (e.g., 2-chloroethanol) to form N-(2-hydroxyethyl)azepane.

Conversion of the terminal hydroxyl group to a better leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with ethylamine (B1201723).

A second common strategy is reductive amination. Azepane can be reacted with an aldehyde, such as N-ethyl-2-oxoacetamide, in the presence of a reducing agent like sodium triacetoxyborohydride. The initial condensation forms an intermediate which is then reduced to furnish the desired N,N'-disubstituted ethylenediamine (B42938) linkage. This method is particularly useful for creating complex amine side chains.

These nucleophilic substitution and reductive amination pathways are fundamental in medicinal chemistry for building libraries of azepane derivatives for biological screening. nih.gov

Regioselective and Stereoselective Synthetic Approaches for Azepane Derivatives

The precise control over the placement of functional groups (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is a cornerstone of modern organic synthesis, particularly for seven-membered nitrogen-containing rings like azepanes. Achieving such control has been a significant challenge due to the inherent flexibility and slower cyclization kinetics of these medium-sized rings. nih.gov

Several advanced strategies have been developed to address these challenges. One prominent method involves the ring expansion of smaller, more readily accessible cyclic precursors . For instance, diastereomerically pure azepane derivatives have been successfully prepared through a piperidine ring expansion, demonstrating excellent yield with exclusive stereoselectivity and regioselectivity. rsc.orgresearchgate.net This approach's efficacy was validated through X-ray crystallographic analysis of the resulting products. rsc.orgresearchgate.net Ring expansion reactions can be initiated through various mechanisms, including rearrangements and cycloaddition reactions, and are a versatile tool for creating azepane structures. nih.gov

Another powerful technique is the tandem Staudinger-aza-Wittig-mediated ring expansion of 6-azido sugars, which provides a pathway to polyhydroxyazepanes. acs.org Furthermore, the intramolecular hetero-[5+2] cycloaddition reaction between oxidopyrylium ylides and cyclic imines offers rapid access to highly substituted azepanes with excellent control over both regioselectivity and stereoselectivity. researchgate.net Interestingly, the stereochemical outcome of this reaction can be influenced by the substitution pattern of the oxidopyrylium ylide. researchgate.net

For the stereoselective introduction of nitrogen, the osmium-catalyzed tethered aminohydroxylation of sugar-derived aroyloxycarbamates has proven to be a viable and innovative methodology for synthesizing heavily hydroxylated azepane derivatives with complete regio- and stereocontrol. acs.org Additionally, enzymatic approaches using P450 enzymes have emerged as a powerful alternative to classical chemical synthesis, offering high regio- and stereoselectivity in reactions like the epoxidation of fatty acids, which can be a step in the synthesis of functionalized azepanes. nih.gov

| Method | Key Features | Selectivity | References |

| Piperidine Ring Expansion | Utilizes readily available piperidine precursors. | High regioselectivity and stereoselectivity. | rsc.orgresearchgate.net |

| Tandem Staudinger-aza-Wittig | Ring expansion of 6-azido sugars. | Effective for polyhydroxyazepanes. | acs.org |

| Hetero-[5+2] Cycloaddition | Reaction of oxidopyrylium ylides and cyclic imines. | Excellent regio- and stereoselectivity. | researchgate.net |

| Tethered Aminohydroxylation | Osmium-catalyzed reaction on sugar derivatives. | Complete regio- and stereocontrol. | acs.org |

Synthetic Routes to the this compound Skeleton

The synthesis of the specific this compound skeleton involves the strategic formation of the azepane ring and the subsequent attachment of the N-ethyl-N-(2-aminoethyl) side chain.

Strategies Involving Ethane-1,2-Diamine Linkage and N-Alkylation

A primary and direct approach to constructing the this compound framework relies on the N-alkylation of a pre-formed azepane ring . This strategy involves the reaction of azepane with a suitable two-carbon electrophile bearing a protected or precursor amine functionality.

A plausible synthetic sequence would begin with the reaction of azepane with a 2-halo-N-ethylethanamine derivative. For instance, the reaction of azepane with 2-chloro-N-ethylethanamine would directly yield the target compound. However, due to the reactivity of the secondary amine, protection-deprotection strategies are often employed.

A more controlled approach involves the alkylation of azepane with a molecule containing a masked ethylamine moiety. For example, reacting azepane with a 2-haloacetonitrile followed by reduction of the nitrile group and subsequent N-ethylation would furnish the desired product.

Alternatively, the synthesis can commence from N-ethylethane-1,2-diamine. The primary amine of this diamine could be selectively alkylated with a precursor to the azepane ring, followed by ring closure. However, direct N-alkylation of azepane is generally a more convergent and common strategy. The N-alkylation of amine scaffolds is a widely used functionalization technique. nih.gov General methods for the synthesis of N-alkylethylamines often involve the reaction of an amine with an alkyl halide or the reduction of an amide. orgsyn.org

Integration of Tertiary Amine Functionalities into Complex Scaffolds

The this compound structure contains a tertiary amine, a common functional group in biologically active molecules. The integration of such functionalities into more complex molecular scaffolds is a key aspect of drug discovery and materials science. researchgate.net

The azepane-ethyl-ethylamine moiety can be incorporated into larger molecules through functionalization of the ethylamine's secondary amine prior to or after its attachment to the azepane ring. For example, the secondary amine can be acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides, thereby linking the core structure to other molecular fragments. An example of this is seen in the synthesis of N-[2-(azepan-1-yl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide. nih.gov

Furthermore, the azepane ring itself can be substituted, providing additional points for diversification. The development of multifunctional molecules often relies on hubs or scaffolds to which various functional units are attached. mdpi.com Amino acids and other small molecules containing multiple functional groups can serve as these hubs, allowing for the construction of complex architectures. mdpi.com The tertiary amine within the this compound scaffold can influence the physicochemical properties of the larger molecule, such as its basicity and ability to form hydrogen bonds. mdpi.com

Contemporary Developments in Azepane-Amine Synthesis

Recent advancements in the synthesis of molecules containing both azepane and amine functionalities have focused on improving efficiency, selectivity, and the ability to generate molecular diversity. The synthesis of the azepane ring itself is a major area of research, with methods such as ring-closing reactions and ring-expansion reactions being continuously refined. researchgate.net

Copper-catalyzed tandem amination/cyclization reactions of functionalized allenynes with primary and secondary amines have emerged as an efficient method for preparing substituted azepine derivatives. nih.gov This approach allows for the selective preparation of azepanes with unique substitution patterns. nih.gov

Another area of development is the use of domino reactions, which allow for the construction of complex cyclic systems in a single, atom-economical step. For instance, a domino hydroformylation-double cyclization strategy has been used to create pyrrolidine-fused azepane skeletons. researchgate.net

The functionalization of the azepane ring continues to be a topic of interest. For example, the synthesis of di- and tri-substituted fluoroalkylated azepanes has been achieved through the ring expansion of pyrrolidines, involving the regioselective attack of nucleophiles on a bicyclic azetidinium intermediate. researchgate.net These modern methods provide access to a wide array of novel azepane-amine derivatives for various applications.

Nucleophilic and Electrophilic Characteristics of Tertiary Amines in Reaction Systems

Tertiary amines, including this compound, are characterized by the presence of a nitrogen atom bonded to three organic substituents. This structural feature imparts distinct nucleophilic and electrophilic properties that are central to their reactivity.

Nucleophilicity:

The lone pair of electrons on the nitrogen atom makes tertiary amines effective nucleophiles. libretexts.orgstudysmarter.co.uk Their ability to donate this electron pair to an electron-deficient center (an electrophile) drives many of their characteristic reactions, such as alkylation and acylation. libretexts.orgmsu.edu Generally, the nucleophilicity of amines increases with basicity. However, steric hindrance around the nitrogen atom can significantly diminish nucleophilicity. masterorganicchemistry.com For instance, while tertiary amines are expected to be more basic than secondary amines due to the electron-donating effect of the additional alkyl group, their nucleophilicity can be lower if the substituents are bulky. masterorganicchemistry.com In the case of this compound, the ethyl groups and the azepane ring contribute to the steric environment around the nitrogen atoms.

The nucleophilicity of amines can be quantified using parameters like the Mayr nucleophilicity scale. In non-polar solvents like acetonitrile, tertiary amines have been shown to be significantly more nucleophilic than comparable secondary amines. masterorganicchemistry.com A notable example is quinuclidine, a bicyclic tertiary amine where the alkyl groups are held back, resulting in high nucleophilicity comparable to the azide ion. masterorganicchemistry.com

Electrophilicity:

While primarily nucleophilic, tertiary amines can exhibit electrophilic characteristics under certain conditions. For instance, in the Hinsberg test, tertiary amines react with benzenesulfonyl chloride to form an unstable quaternary "onium" salt, which readily breaks down in water to regenerate the original tertiary amine. libretexts.orgmsu.edu This intermediate formation highlights the ability of the nitrogen to act as a leaving group, a form of electrophilic behavior.

The reactivity of tertiary amines is also influenced by the solvent. In aqueous solutions, the basicity of tertiary amines can be lower than that of secondary amines due to factors related to solubility and solvation. studysmarter.co.uk

Table 1: Comparison of Nucleophilicity and Basicity in Amines

| Amine Type | General Basicity Trend (Gas Phase) | General Basicity Trend (Aqueous) | General Nucleophilicity Trend | Factors Affecting Reactivity |

| Primary (RNH₂) | Less basic | Less basic | Less nucleophilic | Steric hindrance, solvent effects |

| Secondary (R₂NH) | More basic | Most basic | More nucleophilic | Steric hindrance, solvent effects |

| Tertiary (R₃N) | Most basic | Less basic than secondary | Variable, can be highly nucleophilic | Steric hindrance, solvent effects |

C-H Activation Pathways in Tertiary Alkylamines, including Cyclic Variants

The activation of traditionally unreactive C-H bonds is a significant area of research in organic synthesis. nih.gov In the context of tertiary alkylamines, C-H activation offers a powerful strategy for introducing functional complexity. nih.gov

Historically, tertiary alkylamines were often used in palladium-catalyzed reactions to reduce Pd(II) to the active Pd(0) species, leading to the oxidative decomposition of the amine and precluding their use in C-H activation reactions. thieme.de However, recent advancements have demonstrated the potential for tertiary alkylamine-directed C(sp³)–H activation. thieme.de

A notable development is the Pd(II)-catalyzed C(sp³)-H arylation of tertiary alkylamines. This protocol allows for the functionalization of a C-H bond proximal to the nitrogen atom. nih.gov The reaction can be applied to a range of simple and complex starting materials to produce multifaceted γ-aryl tertiary alkylamines and can even be made enantioselective. nih.gov This transformation is particularly valuable for medicinal chemistry and other fields that utilize biologically active alkylamines. nih.gov

Furthermore, researchers have developed dirhodium catalysts that can selectively functionalize tertiary C-H bonds without the need for directing groups. acs.org These catalysts utilize steric and electronic effects to target the most accessible tertiary C-H bond. acs.org This method has been successfully applied to modify complex natural products. acs.org

In a different approach, a multimetallic catalysis strategy involving copper and chromium has been developed to activate strong alkyl C–H bonds for carbonyl addition reactions. acs.org This system generates a highly electrophilic chlorine radical that activates the C–H bond, and a chromium catalyst transforms the resulting carbon radical into a nucleophilic organochromium(III) species. acs.org This method has proven effective for cyclic alkanes and heteroatom-adjacent C–H bonds. acs.org

β-Hydride Elimination Reactions in Cyclic and Acyclic Tertiary Amine Systems

β-Hydride elimination is a fundamental reaction in organometallic chemistry where a metal-alkyl complex is converted into a metal-hydride and an alkene. wikipedia.org This process is a crucial step in many catalytic cycles, including polymerization and olefin synthesis. wikipedia.orgilpi.com

For β-hydride elimination to occur, several conditions must be met:

The alkyl group must have a hydrogen atom on the carbon atom beta to the metal. wikipedia.org

The metal center must be coordinatively unsaturated, meaning it has an open coordination site. ilpi.comlibretexts.org

The metal must possess a d-electron pair to donate into the σ* orbital of the C-H bond. wikipedia.org

The M–Cα and Cβ–H bonds must be able to align in a syn-coplanar arrangement. libretexts.org

This reaction can be either a desired transformation or an unwanted side reaction. For instance, it is a key step in the Shell higher olefin process for producing α-olefins but can be a detrimental side reaction in Ziegler-Natta polymerization, leading to lower molecular weight polymers. wikipedia.org In the context of tertiary amines, which can act as ligands in organometallic complexes, β-hydride elimination from an alkyl group attached to the metal center can occur. The presence of the amine ligand itself can influence the reaction, as excess amine can inhibit processes like alcohol oxidation by competing with the substrate for binding to the metal catalyst. nih.gov

The stability of metal alkyls towards β-hydride elimination is influenced by the electronic configuration of the metal. d⁰ metal alkyls are generally more stable than those with d² or higher electron counts. wikipedia.org The nature of the ligand can also play a significant role. For example, β-alkoxy and β-amino eliminations are often thermodynamically favored due to the formation of strong M-O and M-N bonds. libretexts.org

Recent studies on gold(III) complexes have shown that β-hydride elimination is a facile process and that the resulting alkene can readily reinsert into the Au-H bond, leading to isomerization through a chain-walking mechanism. acs.org

Intramolecular Cyclization and Rearrangement Mechanisms Involving Amine Functionalities

The amine functionality in molecules like this compound can participate in a variety of intramolecular cyclization and rearrangement reactions, leading to the formation of new cyclic structures.

One such process is the intramolecular reaction between a carboxylic acid and an amine tethered together in the same molecule to form a cyclic amide (a lactam). youtube.com This reaction can be facilitated by converting the carboxylic acid to a more reactive derivative, such as an acid chloride, or by using coupling reagents like DCC. youtube.com

Acid-catalyzed intramolecular rearrangement of organic azides provides another route to amines and can be used to prepare valuable heterocyclic amines. nih.gov Computational and experimental studies have shown that this reaction proceeds through a concerted transition state with simultaneous nitrogen elimination and alkyl/aryl migration. nih.gov

In the context of larger ring systems, the reactivity of cyclic amines can lead to different products depending on the ring size. For instance, the reaction of an anomeric amide reagent with various cyclic amines leads to cyclic hydrazones from pyrrolidines and azepanes, while piperidines preferentially form cyclic tetrazines. acs.orgacs.org These transformations often proceed through an azomethine imine intermediate. acs.orgacs.org

Furthermore, palladium-catalyzed intramolecular C-H activation and annulation reactions of phenylethylamines or benzylamines with allenes can lead to the synthesis of tetrahydro-3-benzazepines and tetrahydroisoquinolines. nih.gov The mechanism is believed to involve the formation of a palladacycle, followed by allene insertion and intramolecular allylic alkylation. nih.gov

Finally, a two-carbon ring expansion of pyrrolidines and piperidines to form azepane and azocane (B75157) systems can be achieved through the palladium-catalyzed rearrangement of allylic amines. rsc.org This reaction is driven by electronic control and can proceed with high enantioretention, providing access to complex and enantioenriched cyclic amines. rsc.org

Formation of N-Nitrosamines from Tertiary Amine Precursors in Chemical Contexts

The formation of N-nitrosamines from tertiary amine precursors such as this compound is a significant area of chemical investigation, particularly due to the classification of many N-nitrosamine compounds as probable human carcinogens. veeprho.comnih.gov In chemical contexts, this transformation is not as direct as the nitrosation of secondary amines and proceeds through more complex mechanistic pathways. The reaction generally requires the presence of a nitrosating agent, with nitrous acid (HNO₂) being a common example, which can be formed in situ from nitrites (NO₂⁻) under acidic conditions. veeprho.comnih.gov

The general mechanism can be outlined as follows:

Formation of a Nitrosammonium Ion: The tertiary amine, acting as a nucleophile, attacks the nitrosating agent (e.g., protonated nitrous acid) to form a quaternary nitrosammonium ion (R₃N-NO)⁺.

Formation of an Iminium Ion: The nitrosammonium ion is unstable and undergoes fragmentation. One common pathway involves the elimination of nitroxyl (B88944) (HNO) to form a tertiary iminium ion (R₂N⁺=CR'R''). This step is often rate-determining.

Hydrolysis and Nitrosation: The iminium ion is subsequently hydrolyzed by water to yield a secondary amine and a carbonyl compound. The secondary amine can then readily react with another molecule of the nitrosating agent to form the final N-nitrosamine product. veeprho.com

The reactivity and the specific pathway of dealkylative nitrosation are highly dependent on several factors, including the structure of the tertiary amine, the nature of the alkyl substituents, the reaction pH, and the temperature. nih.govresearchgate.net For an unsymmetrical tertiary amine like this compound, the cleavage can occur at different N-C bonds, leading to different potential nitrosamine (B1359907) products. The ethyl group or the substituted ethyl group attached to the tertiary nitrogen could be cleaved.

Research into the nitrosative cleavage of various tertiary amines provides insight into the factors governing which alkyl group is preferentially removed. Studies on N,N-dialkylanilines have shown that the regioselectivity of dealkylation is a function of the reaction's acidity. researchgate.net For instance, with 4-substituted-N-ethyl-N-methylanilines, de-ethylation is the dominant reaction at high acidity, whereas de-methylation prevails at a pH of 2 or higher. researchgate.net This suggests that the reaction conditions can dictate the structure of the resulting nitrosamine.

The structure of the amine itself is a critical determinant of reactivity. Tertiary amines where the nitrogen atom is part of a bridged bicyclic system, such as in quinuclidine, have demonstrated significant inertness towards nitrosation. usp.org This is attributed to the steric hindrance and conformational rigidity of the azabicycle structure, which impedes the necessary steps for dealkylation. While the azepane ring in this compound is a monocyclic structure and less rigid than a bicyclic system, its conformation can still influence the accessibility of the nitrogen's lone pair of electrons and the stability of the iminium ion intermediate. nih.govusp.org

The table below summarizes findings from studies on analogous tertiary amines, illustrating how structure and conditions affect nitrosamine formation. While specific kinetic data for this compound is not available in the cited literature, these examples provide a basis for understanding its potential reactivity.

| Tertiary Amine Precursor | Nitrosating Agent/Conditions | Major Products | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| Trimethylamine | Aqueous Nitrous Acid | N-Nitrosodimethylamine (NDMA), Formaldehyde | Proceeds via an oxidation-abstraction mechanism to form an iminium ion intermediate. | researchgate.net |

| 4-Substituted-N-ethyl-N-methylanilines | Nitrous Acid (variable pH) | N-Nitroso-4-substituted-N-methylaniline (at pH ≥ 2), N-Nitroso-4-substituted-N-ethylaniline (at high acidity) | Regioselectivity of dealkylation is highly pH-dependent. | researchgate.net |

| Quinuclidine (Azabicycle) | Nitrous Acid | No nitrosamine formation (inert) | Bridged bicyclic structure prevents nitrosative cleavage. | usp.org |

| N,N-Dialkylanilines | tert-Butyl nitrite (B80452) / Acetic Anhydride | N-Nitroso-N-alkylanilines | Demonstrates a mild method for dealkylative N-nitrosation. | rsc.org |

Computational and Theoretical Investigations of N 2 Azepan 1 Ylethyl N Ethylamine Structure and Reactivity

Quantum Mechanical (QM) and Density Functional Theory (DFT) Applications

Quantum mechanics (QM) and particularly Density Functional Theory (DFT) have become indispensable tools for investigating the electronic structure and reactivity of amine systems. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules like N-(2-Azepan-1-ylethyl)-N-ethylamine.

Elucidation of Reaction Mechanisms and Transition States in Amine Systems

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions involving amines. For tertiary amines like this compound, several reaction types, including oxidation and N-dealkylation, are of significant interest.

DFT calculations can map out the entire reaction pathway, identifying intermediates and, crucially, the high-energy transition state structures that govern the reaction rate. For instance, in the ozonation of tertiary aliphatic amines, DFT studies have shown that an oxygen-transfer reaction occurs initially and rapidly, with a relatively low activation energy (ΔG≠) of 8–10 kcal/mol. rsc.org This initial step leads to the formation of an N-oxide, which is often the main degradation product. rsc.org Another potential reaction is α-C-H oxidation, and mechanistic investigations of iron-based catalyst systems have utilized DFT to suggest that this proceeds through a rate-determining C-H abstraction at a coordinated substrate molecule, possibly via an Fe(IV) oxo pathway. researchgate.net

Furthermore, in reactions such as the aminolysis of carbonates, DFT has been used to demonstrate how catalysts like guanidine (B92328) can significantly lower the reaction's Gibbs energy through bifunctional activity, acting as both a base and a hydrogen-bond donor. rsc.org Similarly, in the context of CO2 capture, computational studies have detailed the mechanisms of amine-CO2 reactions, including the zwitterion, termolecular, and carbamic acid pathways. acs.orgresearchgate.netacs.org These studies elucidate how the amine structure influences the reaction mechanism. For this compound, these computational approaches could be applied to understand its degradation pathways, its potential catalytic activity, or its interactions with other molecules.

Calculation of Energy Profiles and Activation Barriers for Amine Transformations

A key advantage of QM and DFT methods is their ability to quantify the energetics of a chemical reaction. By calculating the energy of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. The difference in energy between the reactants and the transition state is the activation barrier, a critical parameter that determines the reaction kinetics.

For example, studies on epoxy-amine reactions have employed DFT to compute the energy levels of structures along the reactive path. acs.org These calculations highlight the importance of noncovalent interactions, such as hydrogen bonding, in stabilizing transition states and influencing reactivity. acs.org In the context of amine degradation, the activation barriers for different pathways can be compared to predict the most likely transformation products. For instance, in the ozonation of tertiary amines, the formation of N-dealkylated products via a radical pathway involves a significantly higher activation barrier (ΔG≠ of 21–34 kcal/mol) compared to N-oxide formation. rsc.org

The table below illustrates typical activation energies for different amine reactions, providing a reference for what might be expected for transformations involving this compound.

| Reaction Type | Amine Class | Catalyst/Reagent | Typical Activation Energy (kcal/mol) |

| Ozonation (N-oxide formation) | Tertiary | Ozone | 8-10 |

| Ozonation (N-dealkylation) | Tertiary | Ozone | 21-34 |

| CO2 Capture (Carbamate formation) | Primary/Secondary | - | Varies with amine structure |

| Epoxy Ring-Opening | Primary/Secondary | - | Varies with system |

This table presents generalized data from computational studies on various amine systems to illustrate the application of these methods.

Conformational Analysis and Molecular Dynamics Simulations of Azepane Structures

The seven-membered azepane ring in this compound is conformationally flexible. Understanding its preferred three-dimensional structures is crucial as conformation can significantly impact reactivity and intermolecular interactions.

Conformational analysis through high-level electronic structure calculations has been performed on azepane and related seven-membered heterocycles. nih.gov These studies have shown that, similar to cycloheptane, azepane prefers twist-chair and twist-boat conformations, with the chair conformation often being a transition state. nih.gov The presence of the nitrogen heteroatom influences the relative energies of these conformations. nih.gov

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of molecules over time. mdpi.comnih.gov By simulating the motion of atoms, MD can reveal the dynamic equilibrium between different conformers and the pathways for interconversion. For a molecule like this compound, MD simulations could be used to:

Identify the most populated conformations of the azepane ring and the ethylamine (B1201723) side chain.

Analyze the flexibility of different parts of the molecule using metrics like Root-Mean-Square Fluctuation (RMSF). mdpi.com

Determine how interactions with solvent molecules might influence the conformational preferences.

The combination of static conformational analysis and dynamic simulations provides a comprehensive picture of the molecule's structural behavior.

Analysis of Non-Covalent Interactions and Intermolecular Forces in Cyclic Amines

Non-covalent interactions (NCIs) are fundamental to many chemical and biological processes. nih.govacs.org For cyclic amines, these forces dictate properties like boiling point, solubility, and how they interact with other molecules. The primary NCIs include:

Hydrogen Bonding: While the tertiary amine nitrogen in the azepane ring of this compound cannot act as a hydrogen bond donor, it can be a strong acceptor. The secondary amine in the ethylamine chain can act as both a donor and an acceptor.

Van der Waals Forces: These dispersion forces are present between all molecules and increase with the size and surface area of the molecule.

Dipole-Dipole Interactions: The polar C-N bonds in the molecule create a net molecular dipole, leading to electrostatic interactions.

Computational tools can be used to analyze and quantify these interactions. rsc.org Energy decomposition analysis, for example, can break down the total interaction energy between two molecules into components like electrostatics, dispersion, and charge transfer. nih.gov Computational studies on complexes of amines with other molecules have shown that electrostatic interactions are often dominant. researchgate.netresearchgate.net Understanding the NCI profile of this compound is essential for predicting its physical properties and its behavior in different chemical environments.

Predictive Modeling for Chemical Behavior and Selectivity in Amine Reactions

Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) models, is a rapidly growing area of computational chemistry. acs.orgnih.gov These models aim to correlate the chemical structure of amines with their reactivity or other properties, enabling high-throughput screening and the design of new molecules with desired characteristics. mdpi.comnih.gov

For amine reactions, predictive models have been developed for:

Oxidative Degradation: Models can predict the rate of degradation based on structural features like the type of amine (primary, secondary, tertiary), the length of alkyl chains, and the presence of other functional groups. nih.govresearchgate.net Studies have shown that cyclic amines often exhibit lower oxidative degradation rates. nih.govresearchgate.net

N-Dealkylation: Machine learning models have been successfully used to predict the likelihood of N-dealkylation, a key metabolic pathway for many amine-containing compounds. mdpi.comnih.gov

CO2 Capture Efficiency: Generative models like SAGE-Amine are being developed to design novel amines with optimized properties for CO2 capture, balancing absorption capacity, stability, and regeneration energy. arxiv.org

These models are typically built using a large dataset of known amines and their experimentally determined properties. Molecular descriptors, which are numerical representations of a molecule's structure and electronic properties, are used as input for the models. For this compound, such models could be used to predict its stability in various conditions or its potential for specific applications without the need for extensive experimental testing.

Methodological Advancements in Computational Chemistry for Complex Amine Systems

The accuracy and applicability of computational studies on complex amines are continually improving due to methodological advancements. These include:

Improved DFT Functionals: New and refined DFT functionals are constantly being developed to better account for phenomena like non-covalent interactions, which are crucial in amine systems.

Hybrid QM/MM Methods: For very large systems, such as an amine in a complex solvent environment or interacting with a biological macromolecule, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods allow the most important part of the system to be treated with a high level of theory (QM) while the rest is treated with a more computationally efficient method (MM). acs.org

Advanced Simulation Techniques: Techniques like Replica Exchange Molecular Dynamics (REMD) enhance the sampling of conformational space, providing a more accurate representation of the conformational ensemble of flexible molecules like this compound. mdpi.com

Energy Decomposition Analysis (EDA): Modern EDA schemes offer deeper insights into the nature of intermolecular interactions by providing a more accurate partitioning of the interaction energy into physically meaningful components, such as electrostatics, Pauli repulsion, polarization, and dispersion. nih.gov

These advancements ensure that computational chemistry remains a powerful and evolving tool for understanding the intricate behavior of complex amine systems. acs.org

Advanced Analytical Methodologies for the Characterization and Trace Detection of Amine Compounds

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of amine compounds. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules. For a tertiary amine like N-(2-Azepan-1-ylethyl)-N-ethylamine, both ¹H and ¹³C NMR are informative.

¹H NMR: In ¹H NMR spectroscopy, the protons on carbons adjacent to the nitrogen atom are deshielded due to the nitrogen's electron-withdrawing effect, causing their signals to appear downfield, typically in the 2-3 ppm range. oregonstate.edu A key feature for a tertiary amine is the absence of a broad N-H proton signal, which is characteristic of primary and secondary amines. oregonstate.edulibretexts.org For this compound, one would expect to see distinct signals corresponding to the ethyl group, the ethylene bridge, and the protons of the azepane ring, with predictable splitting patterns based on neighboring protons.

¹³C NMR: In the ¹³C NMR spectrum, carbons bonded to the amine nitrogen are also deshielded and absorb approximately 20 ppm further downfield than they would in a comparable alkane structure. libretexts.org Quantitative ¹³C NMR can be employed to determine the concentration of different amine species in a mixture. ntnu.no Chiral discriminating agents, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, can be used with NMR to determine the enantiomeric purity of chiral tertiary amines. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. The most telling feature in the IR spectrum of a tertiary amine is the lack of N-H stretching absorption bands typically found between 3300 and 3500 cm⁻¹. libretexts.orgorgchemboulder.com This absence definitively distinguishes tertiary amines from their primary and secondary counterparts, which show one or two bands in this region, respectively. libretexts.orgorgchemboulder.com

Key expected absorptions for this compound would include:

C-H Stretching: Absorptions from the aliphatic C-H bonds in the ethyl and azepane groups would appear around 2800-3000 cm⁻¹. docbrown.info

C-N Stretching: The characteristic C-N stretching vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ region. orgchemboulder.comlibretexts.org

Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ provides a unique "fingerprint" resulting from complex overlapping vibrations of the molecule, which is useful for confirming the compound's identity against a reference spectrum. docbrown.info

Hyphenated Chromatographic-Mass Spectrometric Approaches (e.g., Liquid Chromatography-Mass Spectrometry, Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry)

Hyphenated techniques that couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry are the cornerstone of modern amine analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a key technology in metabolomics. chemrxiv.org For polar compounds like many amines, standard reversed-phase liquid chromatography (RPLC) often provides poor retention. chemrxiv.orgresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique well-suited for retaining and separating highly polar compounds. chromatographyonline.comwaters.com HILIC stationary phases are polar, and the mobile phases consist of a high percentage of an organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer. chromatographyonline.comobrnutafaza.hr This high organic content is also advantageous for electrospray ionization (ESI), as it promotes efficient solvent evaporation and can enhance MS sensitivity. chromatographyonline.comobrnutafaza.hr

HILIC coupled with tandem mass spectrometry (HILIC-MS/MS) provides high resolution and sensitivity for the analysis of polar analytes. chromatographyonline.com This approach is used for the analysis of hydrophilic drugs, metabolites, and other polar compounds that are difficult to analyze by RPLC. chromatographyonline.comobrnutafaza.hr

To overcome issues like poor chromatographic retention, low ionization efficiency, and lack of a chromophore for UV detection, chemical derivatization is frequently employed. nih.govnih.gov This process modifies the amine's functional group to impart more favorable analytical properties. nih.gov The choice of derivatizing reagent is critical and depends on the amine type (primary, secondary, or tertiary) and the analytical goal.

While many reagents target primary and secondary amines, derivatizing tertiary amines for LC or GC analysis is more challenging. However, certain reagents, such as alkyl chloroformates, can react with tertiary amines to form quaternary ammonium salts, which can be analyzed. researchgate.net For GC-MS analysis, derivatization is often necessary to increase the volatility of polar amines. researchgate.netyoutube.com Common strategies include acylation, alkylation, and silylation. nih.gov

Below is a table summarizing common derivatization reagents for amine analysis.

| Reagent | Target Amine Type(s) | Analytical Enhancement | Detection Method |

|---|---|---|---|

| Dansyl Chloride (Dansyl-Cl) | Primary, Secondary | Adds a fluorescent and MS-ionizable tag. nih.gov | HPLC-FLD, LC-MS nih.gov |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary, Secondary | Adds a UV-active and fluorescent tag. nih.gov Useful under acidic chromatography conditions. nih.gov | HPLC-UV, HPLC-FLD, LC-MS nih.gov |

| o-Phthaldialdehyde (OPA) | Primary | Forms a fluorescent derivative in the presence of a thiol. nih.gov | HPLC-FLD nih.gov |

| Benzoyl Chloride | Primary, Secondary | Forms stable derivatives for LC-MS analysis. acs.orgnih.gov | LC-MS/MS nih.gov |

| Alkyl Chloroformates (e.g., Menthyl Chloroformate) | Primary, Secondary, Tertiary | Increases volatility for GC; can form quaternary salts with tertiary amines. researchgate.net | GC-MS researchgate.net |

| Silylating Reagents (e.g., MSTFA) | Primary, Secondary | Replaces active hydrogens to increase volatility and thermal stability. youtube.com | GC-MS youtube.com |

Analyzing amines in complex biological or environmental samples requires robust sample preparation to remove interferences and concentrate the analytes. researchgate.netresearchgate.net Solid-phase extraction (SPE) is a widely used technique for this purpose, offering advantages over liquid-liquid extraction by minimizing solvent use and being amenable to automation. researchgate.netaffinisep.com

The SPE process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analytes. affinisep.com The choice of sorbent is crucial; options range from non-polar phases like C18 to mixed-mode phases that utilize both hydrophobic and ion-exchange interactions. researchgate.netyoutube.com For basic compounds like amines, cation-exchange SPE can be highly effective.

Following extraction, the optimization of LC-MS parameters is essential for achieving the best sensitivity and resolution. This involves a systematic evaluation of multiple variables. chromatographyonline.comtechnologynetworks.com Key parameters to optimize include the ionization mode (ESI is common for polar amines), polarity (positive ion mode is typical for basic amines), and instrument settings like capillary voltage, gas flows, and temperatures. researchgate.netchromatographyonline.com For tandem MS, the collision energy must be optimized for each analyte to achieve the most stable and abundant fragmentation for selected reaction monitoring (SRM). technologynetworks.com Mobile phase composition, particularly pH, also plays a critical role; adjusting the pH can alter the ionization state of amines and significantly impact their chromatographic retention. waters.com

The following table outlines key parameters for optimization in an LC-MS method for amine analysis.

| Stage | Parameter | Considerations for Optimization |

|---|---|---|

| Sample Extraction (SPE) | Sorbent Type | Select based on analyte polarity and charge (e.g., C18, Mixed-Mode Cation Exchange). researchgate.netyoutube.com |

| Wash Solvent | Choose a solvent that removes interferences without eluting the analyte. | |

| Elution Solvent | Use a solvent strong enough to desorb the analyte, often involving a pH change or high organic content. researchgate.net | |

| Liquid Chromatography | Column Chemistry | HILIC or specialized RPLC columns (e.g., stable at high pH) are often required for polar amines. waters.comwaters.com |

| Mobile Phase pH | Affects analyte ionization and retention; higher pH can increase retention of basic amines in RPLC. waters.com | |

| Gradient Profile | Optimize gradient time and slope to achieve separation of all target analytes. chromatographyonline.com | |

| Mass Spectrometry | Ionization Source/Mode | ESI in positive ion mode is generally preferred for amines. researchgate.netchromatographyonline.com |

| Source Parameters | Optimize capillary voltage, desolvation gas temperature and flow for maximum signal intensity. chromatographyonline.com | |

| Collision Energy (MS/MS) | Optimize for each specific parent-to-product ion transition to maximize sensitivity in SRM mode. technologynetworks.com |

Methodological Challenges in the Analytical Profiling of Amine Submetabolomes in Research Samples

The comprehensive analysis of the amine submetabolome—the complete set of amine-containing metabolites—is fraught with challenges. Amines are a structurally diverse class of compounds with a wide range of polarities, basicities, and concentrations in biological systems.

A primary challenge is the poor retention of many small, polar amines on traditional RPLC columns. chemrxiv.orgnih.gov This necessitates the use of alternative chromatographic strategies like HILIC or derivatization, but no single condition is suitable for analyzing all amine metabolites simultaneously. nih.gov This often means that multiple analytical methods are required for comprehensive coverage, which can be time-consuming and resource-intensive. nih.gov

Furthermore, biological matrices are incredibly complex, containing high concentrations of salts, lipids, and proteins that can interfere with analysis and cause ion suppression in the MS source. acs.org Effective sample cleanup is therefore critical but can also lead to analyte loss if not carefully optimized. researchgate.net Derivatization can solve some problems but introduces others, such as the potential for incomplete reactions, the formation of by-products, and increased sample preparation time. sciencetechindonesia.com Finally, the lack of commercially available stable isotope-labeled internal standards for many amines complicates accurate quantification.

Emerging Analytical Techniques for Comprehensive Amine Compound Analysis

To address the limitations of current methods, new analytical techniques are continually being developed. One area of innovation is in sample preparation and detection. For instance, a novel method for detecting volatile amines involves a gas-solid reaction with tetrachloro-p-benzoquinone, which produces a distinct color change, allowing for rapid, visual detection without bulky equipment. nih.gov

In mass spectrometry, new ionization techniques are being explored. A recently developed method for analyzing trace organic amines in seawater uses photoelectron-induced chemical ionization time-of-flight mass spectrometry (TOFMS) combined with online derivatization. acs.org This approach demonstrated significantly enhanced sensitivity and reduced analysis time compared to conventional methods. acs.org

Advances in chromatography also continue, with the development of novel stationary phases designed to provide better retention and selectivity for polar compounds. nih.gov The combination of these innovations in sample preparation, chromatography, and mass spectrometry holds promise for enabling more comprehensive and efficient analysis of the amine submetabolome in the future.

Research Applications and Derivatization Strategies of N 2 Azepan 1 Ylethyl N Ethylamine and Its Structural Analogues

Role as a Molecular Scaffold in Chemical Library Design for Exploratory Research

The azepane core, as found in N-(2-Azepan-1-ylethyl)-N-ethylamine, serves as a valuable molecular scaffold in the design of chemical libraries for exploratory research. unimib.itresearchgate.net A scaffold is a central molecular framework upon which various substituents are systematically added, leading to a library of structurally related compounds. researchgate.net The goal of such libraries is to explore a wide region of "chemical space" to identify novel bioactive molecules. acs.org

The non-planar, flexible nature of the azepane ring provides a distinct three-dimensional geometry compared to more common five- and six-membered heterocyclic rings like pyrrolidine (B122466) and piperidine (B6355638), which are far more prevalent in medicinal chemistry libraries. researchgate.netlifechemicals.com This under-exploration of the azepane scaffold means that libraries based on it offer access to novel areas of chemical space, increasing the probability of discovering compounds with unique biological activities. researchgate.net

The synthesis of azepane-based scaffolds is a key challenge for organic chemists, with methods including ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences being actively developed. researchgate.netunimib.it For instance, strategies have been developed to prepare complex azepanes from simple nitroarenes through photochemical dearomative ring expansion. researchgate.net The this compound structure itself offers multiple points for diversification. The secondary amine on the ethylamine (B1201723) chain can be readily functionalized, and the azepane ring can be substituted at various positions, allowing for the creation of a diverse set of analogues for screening in drug discovery programs. nih.gov

| Scaffold Feature | Advantage in Library Design | Synthesis Strategy Example |

| Azepane Ring | Provides 3D structural diversity, accessing under-explored chemical space. researchgate.netlifechemicals.com | Ring-expansion of piperidine derivatives. rsc.org |

| Flexible Side Chain | Allows for varied spatial orientation of functional groups. | N/A |

| Secondary Amine | Serves as a key point for chemical modification (derivatization). nih.gov | Acylation or alkylation reactions. |

| Tertiary Amine (in ring) | Influences solubility and acts as a basic center. | N/A |

This systematic decoration of the azepane scaffold enables the generation of focused libraries to probe structure-activity relationships and optimize lead compounds. researchgate.net

Rational Design and Synthesis of Derivatives for Chemical Biology Probes (Focus on chemical design and interactions, not biological outcome)

Chemical probes are small molecules designed to interact with specific biological targets to study their function. nih.gov The rational design of such probes based on the this compound scaffold involves modifying its structure to achieve desired interactions with a target, typically a protein.

The design process focuses on introducing functional groups that can form specific non-covalent interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—with the target's binding site. The flexibility of the azepane ring and its ethylamine side chain is a critical consideration in design, as it influences how the probe can adapt its conformation to fit into a binding pocket. lifechemicals.com

Synthesis strategies for creating these derivatives often start with the core this compound or a related azepane precursor. Key synthetic transformations include:

N-Acylation/N-Alkylation: The secondary amine of the ethylamine side chain is a primary site for modification. It can be acylated with various acid chlorides or activated carboxylic acids to introduce amide functionalities, or alkylated to introduce new substituent groups. nih.gov

Ring Functionalization: While more complex, methods exist to introduce substituents directly onto the azepane ring. For example, ring-expansion strategies starting from functionalized piperidines can yield C-substituted azepanes. rsc.org Late-stage oxidation of tetrahydroazepines can also be used to introduce hydroxyl or keto groups, creating new points for interaction or further derivatization. nih.gov

Rigidification: To reduce conformational flexibility and lock the molecule into a bioactive shape, the scaffold can be incorporated into more rigid structures. For instance, dibenzo[b,f]azepines have been synthesized based on a principle of rigidification to improve target engagement. nih.gov

A crucial aspect of the design is the potential for the nitrogen atoms to act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors and to form salt bridges with acidic residues in a protein. The ethyl linker provides spacing and rotational freedom, allowing the terminal functional group to be positioned optimally for interaction.

| Derivative Type | Synthetic Approach | Intended Chemical Interaction |

| N-Benzoyl Azepane | Acylation of the amine with benzoyl chloride. nih.gov | Introduction of an aromatic ring for π-π stacking or hydrophobic interactions. |

| Hydroxy-azepanes | Hydroboration or osmium-catalyzed aminohydroxylation. nih.govacs.org | Addition of hydroxyl groups to act as hydrogen bond donors/acceptors. |

| Fused Bicyclic Azepanes | Hydrogenation of aromatic precursors under specific acidic conditions. acs.org | Creation of a rigid structure to reduce conformational entropy upon binding. |

The goal of this rational design and synthesis is to create a tool molecule whose chemical properties are finely tuned to probe a biological system. nih.gov

Polymer Chemistry and Material Science Applications of Azepane-Containing Monomers

The unique properties of the azepane ring can be translated from small molecules to large polymeric structures, opening up applications in material science.

Monomers are the fundamental repeating units that link together to form a polymer. youtube.com Molecules like this compound, or more commonly, simpler azepane derivatives, can be designed to act as monomers. For a molecule to be a monomer, it must possess reactive functional groups that can form two or more bonds, a property known as functionality. youtube.com

The synthesis of polymers incorporating azepane units can be achieved through several polymerization techniques. For example, a derivative of this compound could be modified to contain two reactive groups (e.g., a diamine or a diol) allowing it to participate in step-growth polymerization. youtube.com In this process, the monomers react to form dimers, then trimers, and so on, until long polymer chains are formed.

The presence of the azepane-ethylamine unit within the polymer backbone or as a pendant group can significantly influence the material's properties. The cyclic amine can impart basicity, hydrophilicity, and the potential for post-polymerization modification. The flexibility of the seven-membered ring can affect the polymer's glass transition temperature and mechanical properties. While the direct polymerization of this compound is not widely documented, the synthesis and polymerization of other imine and cyclic amine monomers are known, suggesting the feasibility of incorporating such structures into polymers. researchgate.net

Polymeric nanoparticles are sub-micron sized particles made from polymers that can be used to encapsulate and deliver therapeutic agents or other chemical payloads. mdpi.comnih.gov The chemical structure of the polymer is critical as it dictates the nanoparticle's size, stability, drug-loading capacity, and interaction with biological systems. mdpi.com

Polymers containing azepane-ethylamine units could be particularly useful for forming nanoparticles for chemical delivery. The nitrogen atoms in the structure can be protonated at physiological pH, leading to a cationic polymer. Such polymers can self-assemble or be formulated into nanoparticles that have a positive surface charge. upenn.edu This positive charge can facilitate interaction with negatively charged cell membranes.

Furthermore, these polymers can be designed as amphiphilic block copolymers, where one part of the polymer is hydrophilic (water-loving) and the other is hydrophobic (water-fearing). upenn.edu In an aqueous environment, these block copolymers can self-assemble into core-shell structures called micelles or nanoparticles, where the hydrophobic parts form a core capable of encapsulating lipophilic (fat-soluble) chemicals, and the hydrophilic parts form a protective outer shell that interfaces with the water. upenn.edunih.gov The azepane-ethylamine units could be part of the hydrophilic block, enhancing water solubility and providing functional handles for further modification.

| Polymer Feature | Role in Nanoparticle Formation | Potential Advantage in Delivery Systems |

| Cationic Nature | Can interact with anionic compounds for loading; contributes to particle stability via electrostatic repulsion. | Facilitates interaction with cell surfaces. |

| Hydrophilicity | Forms the hydrophilic shell in self-assembled block copolymer nanoparticles. upenn.edu | Improves circulation time and stability in aqueous media. nih.gov |

| Functional Groups | Amine groups allow for the attachment of targeting ligands or other molecules to the nanoparticle surface. researchgate.net | Enables the creation of "smart" delivery systems that target specific cells or respond to stimuli. |

Applications in Catalysis and Asymmetric Synthesis Mediated by Azepane-Based Ligands

In catalysis, ligands are molecules that bind to a central metal atom to form a coordination complex, which then acts as the catalyst. The structure of the ligand is paramount as it influences the catalyst's activity, stability, and selectivity. Azepane-based molecules, including derivatives of this compound, are explored as ligands in catalysis, particularly in asymmetric synthesis, where the goal is to selectively produce one of two mirror-image enantiomers of a chiral product.

The nitrogen atoms in the azepane ring and the side chain of this compound can act as Lewis bases, donating electron pairs to coordinate with a metal center. nih.gov By designing chiral azepane-based ligands, it is possible to create a chiral environment around the metal catalyst. This chiral environment can direct an incoming substrate to approach the metal from a specific direction, leading to the preferential formation of one enantiomer over the other.

Several synthetic strategies are employed to create these specialized ligands:

Silyl-aza-Prins Cyclization: This method has been used to synthesize trans-azepanes with high diastereoselectivity, where the choice of Lewis acid catalyst (e.g., InCl₃) is crucial for the reaction's outcome. nih.govresearchgate.net

Tethered Aminohydroxylation: Osmium-catalyzed tethered aminohydroxylation has been applied to the stereoselective synthesis of highly functionalized azepanes, demonstrating precise control over the introduction of new stereocenters. acs.org

Copper-Catalyzed Cyclization: An efficient method for preparing functionalized azepine derivatives involves the Cu(I)-catalyzed tandem amination/cyclization of specific starting materials. nih.gov

These synthetic methodologies provide access to a range of structurally diverse and stereochemically defined azepane-based ligands, which are then screened for their effectiveness in various catalytic transformations. nih.gov

Novel Solvent Systems Incorporating Cyclic Amines for Chemical Processes and Separations

The choice of solvent is critical in chemical synthesis and industrial processes, as it can significantly affect reaction rates, yields, and the ease of product separation. researchgate.net There is ongoing research into novel solvent systems to improve the efficiency and sustainability of chemical processes. Cyclic amines, including azepane and its derivatives, are being investigated for their potential in this area.

The properties that make cyclic amines like azepane interesting as solvents or co-solvents include their basicity, polarity, and hydrogen bonding capabilities. The nitrogen atom can act as a hydrogen bond acceptor and can also be protonated to interact with anionic species. This allows them to dissolve a range of polar and ionic compounds.

In chemical separations, these properties can be exploited for selective extractions. For example, pH-controlled liquid-liquid extraction can be used to separate amines from a reaction mixture. rsc.org By adjusting the pH of an aqueous phase, a basic compound like an azepane derivative can be selectively protonated and extracted from an organic solvent into the aqueous phase, leaving behind neutral or acidic components. This process can be automated for rapid screening of optimal separation conditions. rsc.org

Furthermore, the development of solvent-free reaction conditions is a major goal of green chemistry. acs.org In some cases, a liquid reactant itself can act as the solvent. While this compound is a liquid at room temperature, its use as a bulk solvent is not common. However, the principles of using basic, functionalized liquids to mediate reactions and separations are an active area of research. researchgate.netacs.org

常见问题

Q. What computational approaches can predict the binding mode of this compound to σ receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。